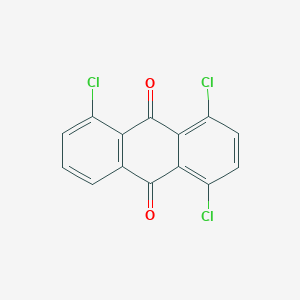
1,4,5-Trichloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5-Trichloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are aromatic organic compounds with a quinone structure, widely known for their applications in dyes, pigments, and various industrial processes. The presence of three chlorine atoms in the 1, 4, and 5 positions of the anthraquinone structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4,5-Trichloroanthracene-9,10-dione can be synthesized through the chlorination of anthraquinone derivatives. One common method involves the chlorination of 1,4,5,8-tetrachloroanthraquinone using chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . The reaction typically occurs in a solvent like trichlorobenzene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,5-Trichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state anthraquinones.
Reduction: Hydroquinone derivatives.
Substitution: Aminoanthraquinones and thioanthraquinones.
Aplicaciones Científicas De Investigación
1,4,5-Trichloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of 1,4,5-Trichloroanthracene-9,10-dione involves its interaction with cellular proteins and enzymes. It can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . Additionally, its antioxidant properties allow it to scavenge reactive oxygen species, protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dichloroanthraquinone
- 1,5-Dichloroanthraquinone
- 1,8-Dichloroanthraquinone
- 1,4,5,8-Tetrachloroanthraquinone
Uniqueness
1,4,5-Trichloroanthracene-9,10-dione is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and stability. Compared to other chlorinated anthraquinones, it exhibits different substitution patterns and reactivity, making it valuable for specific industrial and research applications .
Propiedades
Número CAS |
1594-64-5 |
|---|---|
Fórmula molecular |
C14H5Cl3O2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
1,4,5-trichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-7-3-1-2-6-10(7)14(19)12-9(17)5-4-8(16)11(12)13(6)18/h1-5H |
Clave InChI |
ISPZGSLKFNLVQT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Sinónimos |
1,4,5-Trichloro-9,10-antracenedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















